Cas no 1321726-36-6 ((1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine)

(1E)-1-(2,4-ジメトキシフェニル)-N-4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニルメタニミンは、高度に特異的な分子構造を有する有機化合物です。2,4-ジメトキシフェニル基と6-メチルベンゾチアゾール基が結合したイミン骨格により、優れた光安定性と電子特性を示します。特に、π共役系が拡張された構造のため、有機電子材料や蛍光プローブとしての応用が期待されます。また、ベンゾチアゾール部位の剛直性が分子全体の立体配置を安定化し、溶液プロセスにおける高い再現性を可能にします。この化合物は、医薬品中間体や機能性材料の合成において、選択的反応性を発揮する点が特長です。

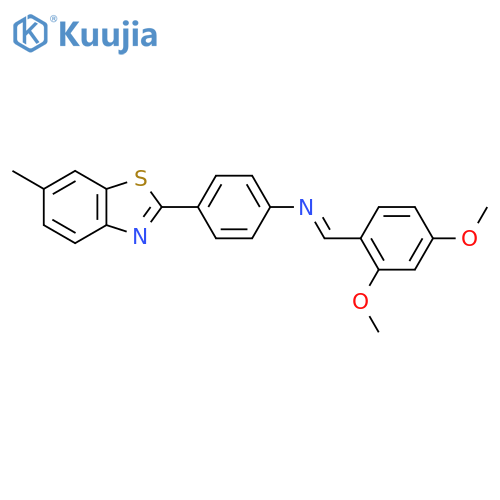

1321726-36-6 structure

商品名:(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine

(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 化学的及び物理的性質

名前と識別子

-

- (1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine

- (1E)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE

- (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline

- F0013-0161

- (E)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE

- 1321726-36-6

- 1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

- AKOS001578373

-

- インチ: 1S/C23H20N2O2S/c1-15-4-11-20-22(12-15)28-23(25-20)16-5-8-18(9-6-16)24-14-17-7-10-19(26-2)13-21(17)27-3/h4-14H,1-3H3/b24-14+

- InChIKey: ALJRTBFGHHFTES-ZVHZXABRSA-N

- ほほえんだ: S1C(C2C=CC(=CC=2)/N=C/C2C=CC(=CC=2OC)OC)=NC2C=CC(C)=CC1=2

計算された属性

- せいみつぶんしりょう: 388.12454906g/mol

- どういたいしつりょう: 388.12454906g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 523

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0013-0161-10μmol |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-5μmol |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-100mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-2mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-5mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-20mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-2μmol |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-20μmol |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-15mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0013-0161-30mg |

(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |

1321726-36-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

1321726-36-6 ((1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine) 関連製品

- 55290-64-7(Dimethipin)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬